molecular formula C20H13N3O4 B302324 N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

Cat. No.: B302324
M. Wt: 359.3 g/mol
InChI Key: HSDFDMSYAUCFSY-CIAFOILYSA-N
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Description

N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a complex organic compound with the molecular formula C20H13N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. This intermediate is then treated with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide. The final step involves the condensation of this intermediate with 3-nitrobenzaldehyde to form the target compound .

Industrial Production Methods

While specific industrial production methods for N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death. These interactions make it a promising candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]furan-2-carbohydrazide: Lacks the nitrobenzylidene group but shares the core structure.

    3-nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene moieties but different core structures.

Uniqueness

N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is unique due to its combination of a naphthofuran core with a nitrobenzylidene group. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other related compounds .

Properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C20H13N3O4/c24-20(22-21-12-13-4-3-6-15(10-13)23(25)26)19-11-17-16-7-2-1-5-14(16)8-9-18(17)27-19/h1-12H,(H,22,24)/b21-12+

InChI Key

HSDFDMSYAUCFSY-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Reactant of Route 2
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Reactant of Route 3
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

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